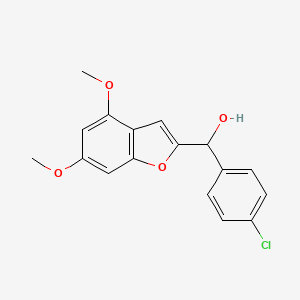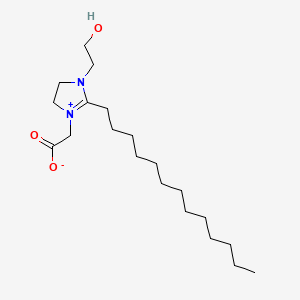
1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl-
Overview
Description
2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound with the molecular formula C8H10Cl2O2 It is known for its unique structure, which includes two chlorine atoms and two methyl groups attached to a cyclohexanedione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione can be synthesized through several methods. One common approach involves the chlorination of 5,5-dimethyl-1,3-cyclohexanedione. The reaction typically requires the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of 2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques and equipment to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with 2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often employed.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce oxidized forms of the compound .
Scientific Research Applications
2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dichloro-5,5-dimethyl-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. These interactions can modulate the activity of enzymes and other proteins, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5,5-dimethyl-1,3-cyclohexanedione: This compound is similar in structure but has only one chlorine atom.
5,5-Dimethyl-1,3-cyclohexanedione: Lacks chlorine atoms and has different reactivity and applications.
Uniqueness
This dual chlorination provides distinct properties that are not observed in its mono-chlorinated or non-chlorinated analogs .
Properties
IUPAC Name |
2,2-dichloro-5,5-dimethylcyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c1-7(2)3-5(11)8(9,10)6(12)4-7/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYBCLNAPQRAAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20223259 | |
| Record name | 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7298-86-4 | |
| Record name | 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Cyclohexanedione, 2,2-dichloro-5,5-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20223259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N,N-Dibutyl-4-fluoro-6-[4-[[4-(phenylazo)-1-naphthyl]azo]phenoxy]-1,3,5-triazin-2-amine](/img/structure/B12697950.png)










